3-Trifluoromethylpiperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

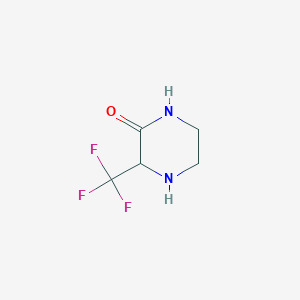

3-Trifluoromethylpiperazin-2-one: is a heterocyclic organic compound that features a piperazine ring substituted with a trifluoromethyl group at the third position and a carbonyl group at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU, leading to the formation of protected piperazines.

Ugi Reaction: The Ugi reaction is a multicomponent reaction that can be used to synthesize piperazine derivatives.

Ring Opening of Aziridines: Aziridines can be opened by nucleophiles such as amines to form piperazine derivatives.

Industrial Production Methods: Industrial production methods for 3-Trifluoromethylpiperazin-2-one typically involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution: Nucleophilic substitution reactions are possible, especially when electron-withdrawing groups are present on the ring.

Common Reagents and Conditions:

Oxidation: meta-chloroperoxybenzoic acid (m-CPBA)

Reduction: Magnesium in methanol

Substitution: Piperazine, bases like DBU

Major Products Formed:

Oxidation: Sulfoxides

Reduction: Sulfides

Substitution: Various substituted piperazines

Applications De Recherche Scientifique

Chemistry: 3-Trifluoromethylpiperazin-2-one is used as a building block in the synthesis of more complex heterocyclic compounds. It is particularly valuable in the development of new pharmaceuticals due to its ability to introduce the trifluoromethyl group, which can enhance the biological activity of the resulting compounds .

Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as anticancer agents, antibiotics, and antibacterial agents. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs .

Industry: In the agrochemical industry, derivatives of this compound are used in the development of pesticides and herbicides. The trifluoromethyl group enhances the efficacy and environmental stability of these compounds .

Mécanisme D'action

The mechanism of action of 3-Trifluoromethylpiperazin-2-one and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity for these targets, leading to improved therapeutic effects. For example, in anticancer applications, these compounds may inhibit key enzymes involved in cell proliferation .

Comparaison Avec Des Composés Similaires

Piperazine: A simpler analog without the trifluoromethyl group.

Trifluoromethylpyridine: Contains a trifluoromethyl group but has a different heterocyclic core.

Piperidinones: Similar in structure but lack the trifluoromethyl group.

Uniqueness: 3-Trifluoromethylpiperazin-2-one is unique due to the presence of both the piperazine ring and the trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug design .

Activité Biologique

3-Trifluoromethylpiperazin-2-one is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl group, which enhances biological activity and pharmacological properties. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

The trifluoromethyl group (-CF₃) is known to influence the biological properties of organic compounds. In the context of piperazine derivatives, it has been shown to enhance potency against various biological targets, including enzymes and receptors. The incorporation of this group can lead to improved drug-like characteristics such as increased lipophilicity and metabolic stability.

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of piperazine derivatives with trifluoroacetic anhydride or other trifluoromethylating agents. Various methods have been developed to optimize yields and selectivity in the formation of this compound.

Table 1: Synthetic Pathways for this compound

| Method | Reagents | Yield (%) | Comments |

|---|---|---|---|

| Method A | Piperazine + CF₃COCl | 75% | Direct halogenation |

| Method B | Piperazine + CF₃SO₂Na | 82% | Use of sodium triflate as a source |

| Method C | Piperazine + CF₃Br | 65% | Requires careful handling due to gas formation |

3.1 Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. A study evaluated its activity against various bacterial strains, revealing minimum inhibitory concentrations (MICs) as low as 1.5 μg/mL against Mycobacterium tuberculosis, indicating potential as an anti-tuberculosis agent .

3.2 Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. For instance, SAR studies indicated that modifications at the trifluoromethyl position significantly enhance inhibition potency against certain enzymes involved in metabolic pathways .

Table 2: Biological Activity Data

| Target Enzyme/Pathway | IC₅₀ (μM) | Reference |

|---|---|---|

| Reverse Transcriptase | 0.5 | |

| Tuberculosis Inhibitor | 1.5 | |

| Serotonin Reuptake | 10 |

4. Case Studies

Case Study 1: Anti-Tuberculosis Screening

In a comprehensive screening of commercially available libraries, a novel piperidinol derivative containing the trifluoromethyl group was identified with promising anti-tuberculosis activity . The compound demonstrated a strong correlation between structural modifications and biological efficacy, highlighting the significance of the trifluoromethyl substitution.

Case Study 2: Antiviral Applications

Another study focused on the design of antiviral agents utilizing derivatives of piperazine with the trifluoromethyl group. The results indicated enhanced activity against viral targets, suggesting that further exploration into this scaffold could yield effective antiviral therapeutics.

5. Conclusion

This compound represents a valuable compound in medicinal chemistry with diverse biological activities, particularly in antimicrobial and antiviral domains. Its unique structural features contribute to its enhanced potency and selectivity against various biological targets. Ongoing research is likely to uncover additional therapeutic potentials and optimize its application in drug development.

6. Future Directions

Further studies should focus on:

- Detailed mechanistic investigations of its biological activities.

- Exploration of additional analogs to expand the SAR profile.

- Clinical evaluations to assess safety and efficacy in human subjects.

Propriétés

IUPAC Name |

3-(trifluoromethyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3N2O/c6-5(7,8)3-4(11)10-2-1-9-3/h3,9H,1-2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRZBBFNZRNMFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.